



Application Note: Z-DEVD-R110 Apoptosis Assay for High-Throughput Screening

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Compound of Interest		
Compound Name:	Z-DEVD-R110	
Cat. No.:	B6303092	Get Quote

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis.[1][2] A key family of proteases central to the execution of apoptosis are the caspases.[1][2] Among these, caspase-3 is a critical executioner caspase, activated by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Its activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

The **Z-DEVD-R110** assay provides a sensitive and convenient method for detecting caspase-3 and -7 activity in cell lysates using a fluorescence plate reader. The substrate, (Z-DEVD)₂-R110, is a non-fluorescent molecule that, upon cleavage by activated caspase-3/7, releases the highly fluorescent Rhodamine 110 (R110). The resulting fluorescence intensity is directly proportional to the amount of caspase-3/7 activity in the sample.

Assay Principle

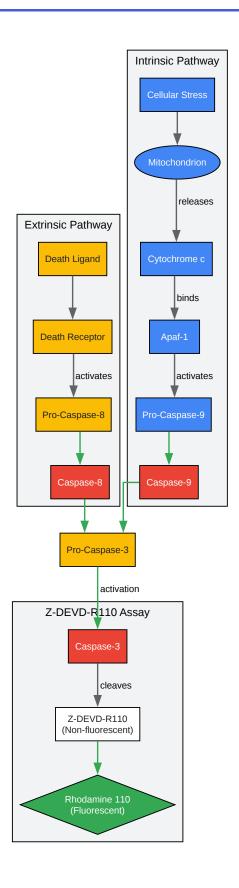
The **Z-DEVD-R110** substrate is a bisamide derivative of Rhodamine 110. In its intact form, the DEVD peptide moieties quench the fluorescence of the R110 dye. Activated caspase-3 or -7 recognizes and cleaves the peptide sequence Asp-Glu-Val-Asp (DEVD). This enzymatic cleavage occurs in a two-step process, first yielding a fluorescent monoamide intermediate and then the highly fluorescent R110 product. The fluorescence can be measured using a plate reader with excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.



Caspase-3 Activation Signaling Pathway

The activation of caspase-3 is a pivotal event in the apoptotic cascade. It is initiated by upstream initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). Once activated, these initiator caspases cleave pro-caspase-3, leading to the formation of the active caspase-3 enzyme. This active caspase-3 then proceeds to cleave a variety of cellular substrates, including the synthetic **Z-DEVD-R110** substrate in this assay.





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Caption: Caspase-3 activation pathway and assay principle.



Experimental Protocol

This protocol provides a general guideline for measuring caspase-3/7 activity in a 96-well plate format. Optimization may be required for different cell types and experimental conditions.

Reagent/Equipment

96-well black, clear-bottom plates

Multichannel pipette

Fluorescence plate reader

Cell culture medium

Phosphate-Buffered Saline (PBS)

Cell Lysis Buffer

2X Reaction Buffer

Z-DEVD-R110 Substrate

Caspase-3 Inhibitor (Ac-DEVD-CHO)

Apoptosis Inducer (e.g., Staurosporine)

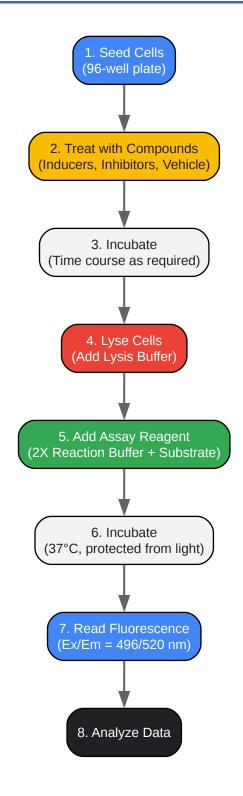
Reagent Preparation



Reagent	Preparation	Storage
1X Lysis Buffer	If supplied as a concentrate, dilute to 1X with sterile water.	4°C
2X Reaction Buffer with DTT	Add DTT to the 2X Reaction Buffer to a final concentration of 10 mM immediately before use.	4°C
Z-DEVD-R110 Substrate (1 mM)	Reconstitute the substrate in DMSO to create a stock solution. Further dilute in Assay Buffer as needed.	-20°C, protected from light
Caspase-3 Inhibitor (Ac- DEVD-CHO)	Reconstitute in DMSO to create a stock solution.	-20°C

Experimental Workflow





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Caption: **Z-DEVD-R110** assay experimental workflow.

Assay Procedure



- Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 1 x 10⁵ cells/well in 100 μL of culture medium. Allow cells to adhere overnight.
- · Cell Treatment:
 - Negative Control: Add vehicle control to a set of wells.
 - Positive Control: Treat cells with a known apoptosis inducer (e.g., 1 μM Staurosporine) for 4-6 hours.
 - Inhibitor Control: Pre-incubate cells with the caspase-3 inhibitor (Ac-DEVD-CHO) for 1 hour before adding the apoptosis inducer.
 - Test Compounds: Treat cells with experimental compounds at various concentrations.
- Cell Lysis:
 - Centrifuge the plate at 500 x g for 5 minutes.
 - Carefully remove the supernatant.
 - Add 50 μL of 1X Lysis Buffer to each well.
 - Incubate on ice for 10-15 minutes.
- Caspase-3 Assay:
 - Prepare the Caspase Assay Solution by mixing 2X Reaction Buffer (with DTT) and Z-DEVD-R110 substrate.
 - Add 50 μL of the Caspase Assay Solution to each well containing the cell lysate.
 - Mix gently by shaking the plate for 30 seconds.
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement:
 - Measure the fluorescence intensity using a fluorescence plate reader.



Plate Reader Settings

Parameter	Setting
Excitation	496 nm
Emission	520 nm
Read Mode	Top or Bottom
Gain	Optimize for signal range

Data Analysis

- Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other readings.
- Fold Change Calculation: Calculate the fold increase in caspase-3 activity by dividing the average fluorescence of the treated samples by the average fluorescence of the negative (vehicle) control.

The results can be plotted as fluorescence intensity or fold change versus compound concentration to determine dose-response relationships.

Summary

The **Z-DEVD-R110** apoptosis assay is a robust and sensitive method for quantifying caspase-3/7 activity in a high-throughput format. Its simple "add-mix-read" protocol makes it well-suited for screening compound libraries to identify modulators of apoptosis. The detailed protocol and guidelines provided in this application note will enable researchers to successfully implement this assay in their drug discovery and life science research.

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References



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- 2. Caspase 3 Wikipedia [en.wikipedia.org]
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